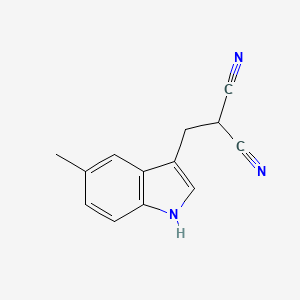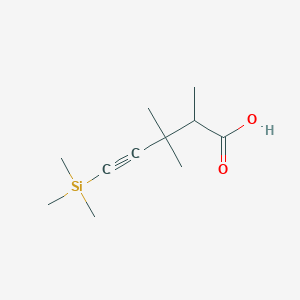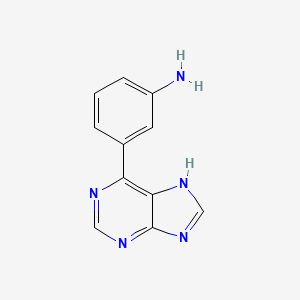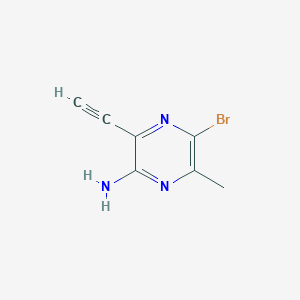![molecular formula C12H22N2O B11892906 2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)
2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one is a chemical compound with a unique spirocyclic structure. This compound is part of the diazaspirodecane family, which is known for its diverse biological activities and potential therapeutic applications. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.
化学反応の分析
Types of Reactions
2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
科学的研究の応用
2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can block the activation of the necroptosis pathway, showing potential therapeutic effects in inflammatory diseases.
類似化合物との比較
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another member of the diazaspirodecane family with similar biological activities.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: A related compound with a different spirocyclic structure.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another structurally related compound with potential biological activities.
Uniqueness
2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a valuable subject for further research.
特性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
1-(1,9-diazaspiro[4.5]decan-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H22N2O/c1-10(2)11(15)14-8-4-6-12(14)5-3-7-13-9-12/h10,13H,3-9H2,1-2H3 |
InChIキー |
AGRXELXEEVPINQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)N1CCCC12CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















